2-(3-Chlorophenyl)-2-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-5-4-6-9(12)7-8/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYQMKGFRATIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Chlorophenyl 2 Methylbutanoic Acid
Approaches to α-Quaternary Carboxylic Acid Scaffolds
The creation of α-quaternary carboxylic acids is a significant challenge in organic synthesis due to the steric hindrance associated with the fully substituted α-carbon. Several modern catalytic methods have been developed to address this challenge efficiently and, in many cases, enantioselectively.
Copper-Catalyzed 1,4-Addition Strategies for α-Quaternary Carboxylic Acid Derivatives
Copper-catalyzed 1,4-addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation. rsc.org This methodology can be adapted to synthesize precursors for α-quaternary carboxylic acids. For instance, the conjugate addition of an organometallic reagent to an α-substituted-α,β-unsaturated ester can generate an enolate that, upon trapping with an electrophile (like a methyl group), would yield a structure with an α-quaternary center.
Recent advancements have focused on the enantioselective copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated compounds, with a wide array of ligands and catalysts being developed to control stereoselectivity. rsc.org The use of dialkylzinc reagents or Grignard reagents in the presence of a chiral copper catalyst allows for the asymmetric synthesis of β-substituted chiral esters, which can be further elaborated to the desired α-quaternary carboxylic acids. nih.govorganic-chemistry.org
Table 1: Examples of Copper-Catalyzed 1,4-Addition Reactions
| Catalyst System | Substrate Type | Reagent | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Cu-Phosphoramidite | α,β-Unsaturated Aldehydes | Dialkylzinc | β-Substituted Aldehydes | Up to 90% | nih.gov |
| Cu-(S)-BINAP | α,β-Unsaturated Esters | Grignard Reagents | β-Substituted Esters | Excellent | organic-chemistry.org |
| Cu-Me-StackPhos | Meldrum's Acid Acceptors | Alkynes | β-Alkynyl Meldrum's Acids | Excellent | organic-chemistry.org |
Iridium-Catalyzed Allylic Alkylation for Acyclic α-Quaternary Stereocenters
Iridium-catalyzed asymmetric allylic alkylation has emerged as a robust method for the construction of stereogenic centers, including challenging acyclic all-carbon quaternary centers. nih.gov This approach typically involves the reaction of an allylic electrophile with a nucleophile in the presence of a chiral iridium catalyst. The high regioselectivity for the branched product is a key advantage of this methodology. nih.gov
To generate α-quaternary carboxylic acid derivatives, a masked acyl cyanide (MAC) reagent can be employed as the nucleophile. nih.govamericanelements.com This strategy allows for the one-pot synthesis of enantioenriched α-quaternary carboxylic acids, esters, and amides with high enantioselectivity. nih.govamericanelements.com The reaction of a trisubstituted allylic electrophile with the MAC reagent, catalyzed by a chiral iridium complex, provides direct access to products bearing an allylic all-carbon quaternary stereocenter. nih.govamericanelements.com
Furthermore, the iridium-catalyzed allylic alkylation of malonates with trisubstituted allylic electrophiles can produce β-quaternary 1,3-dicarbonyl compounds, which are valuable precursors to β-quaternary carboxylic acids. nih.gov This method proceeds under mild conditions and tolerates a broad range of substrates. nih.gov
Table 2: Iridium-Catalyzed Allylic Alkylation for α-Quaternary Centers
| Catalyst System | Nucleophile | Electrophile | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Ligand | Masked Acyl Cyanide (MAC) | Trisubstituted Allylic Electrophile | α-Quaternary Carboxylic Acid Derivatives | High | nih.govamericanelements.com |
| Ir / Chiral Ligand | Malonates | Trisubstituted Allylic Electrophile | β-Quaternary 1,3-Dicarbonyls | Up to 97% | nih.gov |
| Ir / Chiral Ligand | Cyanoacetate | Allyl Carbonates | Highly Functionalized Cyanoacetates | Excellent | nih.gov |
Catalytic Methods for Enantioselective Preparation of α-Quaternary Systems from Carboxylic Acid Precursors
Directly functionalizing the α-position of a carboxylic acid to create a quaternary center is a highly desirable but challenging transformation. Recent developments have focused on catalytic methods that can achieve this with high enantioselectivity. nih.gov
One such approach involves the use of simple carboxylic acid or ester starting materials with a chiral phosphine (B1218219) ligand and a copper catalyst. nih.govunc.edu These reactions proceed via acyl substitution with in situ formed chiral allylic nucleophiles, generating a variety of products with α-quaternary stereocenters in good yields and high enantiomeric ratios. nih.govunc.edu
Another innovative strategy is the manganese-catalyzed enantioselective C-H lactonization. acs.org For carboxylic acids where the α-position is already part of a ring, such as 1-methylcyclohexanecarboxylic acid, this method can be highly chemoselective for γ-lactonization, achieving high enantioselectivity. acs.org This demonstrates the potential for direct, enantioselective C-H functionalization to build complex molecular architectures from simple carboxylic acid precursors. acs.org
Photocatalyzed C-F Bond Cleavage for α-Arylated Carboxylic Acid Synthesis
Visible-light photoredox catalysis has opened up new avenues for organic synthesis, including novel methods for constructing α-arylated carboxylic acids. nih.govdntb.gov.uarsc.org One particularly innovative approach involves the photocatalyzed triple C-F bond cleavage of α-trifluoromethyl alkenes. nih.govdntb.gov.uarsc.org
This organophotocatalytic multicomponent synthesis utilizes α-trifluoromethyl alkenes, alkyltrifluoroborates, water, and an organophotocatalyst to produce a variety of α-arylated carboxylic acids. nih.govdntb.gov.ua The reaction proceeds through a radical-triggered three-step cascade process, featuring distinct mechanisms for each C-F bond functionalization. nih.govrsc.org This method is operationally simple and provides access to functionally diverse α-arylated carboxylic acid derivatives at room temperature. nih.gov
Table 3: Scope of Photocatalyzed Triple Defluorinative Carboxylation
| α-Trifluoromethyl Alkene Substrate (para-substituted) | Yield of α-Arylated Carboxylic Acid | Reference |
|---|---|---|
| Electron-donating group substituted | 49–84% | nih.gov |
| Fluoride substituted | 49–84% | nih.gov |
| 4-(trimethylsilyl)ethynylphenyl substituted | 68% | nih.gov |
Strategies for Incorporating the 3-Chlorophenyl Moiety
Carboxylation of Organometallic Reagents, including Grignard Approaches
A classic and reliable method for the synthesis of carboxylic acids is the carboxylation of organometallic reagents, particularly Grignard reagents. libretexts.orgchemguide.co.uk This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. libretexts.orgyoutube.comyoutube.com
To synthesize 2-(3-chlorophenyl)-2-methylbutanoic acid, a potential route would involve the preparation of a Grignard reagent from a suitable precursor already containing the 2-methylbutanoyl moiety with a leaving group at the α-position, followed by reaction with a 3-chlorophenylating agent. However, a more direct approach for incorporating the aryl group and the carboxylic acid function is the carboxylation of a Grignard reagent derived from an appropriate aryl halide. For instance, 3-chlorobromobenzene could be converted to 3-chlorophenylmagnesium bromide, which can then be carboxylated. The resulting 3-chlorobenzoic acid would then require further steps to introduce the 2-methylbutanoic acid structure.
A more convergent approach would involve the formation of a Grignard reagent from a precursor that already contains the 3-chlorophenyl and 2-methylbutyl groups. The subsequent carboxylation would then directly form the target carboxylic acid. The general principle of Grignard carboxylation involves the nucleophilic attack of the organometallic carbon on the electrophilic carbon of CO₂. youtube.comyoutube.com
Table 4: General Scheme for Carboxylation of a Grignard Reagent
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | R-X + Mg | R-MgX (Grignard Reagent) | Formation of the Grignard reagent from an organic halide. |
| 2 | R-MgX + CO₂ | R-CO₂MgX (Halomagnesium Carboxylate) | Nucleophilic addition of the Grignard reagent to carbon dioxide. |
| 3 | R-CO₂MgX + H₃O⁺ | R-COOH (Carboxylic Acid) | Acidic workup to protonate the carboxylate salt. |
This method is advantageous as it adds one carbon atom to the organic halide precursor, directly forming the carboxylic acid functionality. libretexts.orgyoutube.com
Hydrolysis Pathways of Nitrile Precursors
The synthesis of α-aryl carboxylic acids, such as this compound, can be effectively achieved through the hydrolysis of a corresponding nitrile precursor, specifically 2-(3-chlorophenyl)-2-methylbutanenitrile. This transformation is a fundamental and widely used method in organic synthesis. The process typically involves the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH) under either acidic or basic conditions.
Considerations for Aryl Halide Reactivity in Precursor Synthesis
The presence of a chloro-substituent on the aromatic ring introduces specific considerations during the synthesis of precursors for this compound. The carbon-chlorine (C-Cl) bond, while generally stable, can exhibit reactivity under certain conditions, particularly in the formation of organometallic reagents like Grignard reagents.
The Grignard reaction, a classic method for forming carbon-carbon bonds, can be complicated by the presence of an aryl halide. nih.gov When preparing a Grignard reagent, there is a potential for competing reactions, such as Wurtz-type coupling. nih.gov The structure of the Grignard reagent is more complex than the simple 'RMgX' representation, and the nature of the halide can influence the reaction's stereoselectivity through the formation of intermediate chelates. nih.gov Therefore, in a synthetic route that might involve a Grignard reagent derived from a di-halogenated benzene (B151609) (e.g., 1-bromo-3-chlorobenzene), the reactivity of the C-Cl bond must be carefully managed to prevent undesired side reactions. The choice of magnesium with a large surface area and high purity is important to optimize the yield of the desired organomagnesium reagent. nih.gov
Enantioselective Synthesis and Stereocontrol at the α-Carbon Center
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The production of a single enantiomer is crucial in many applications, necessitating the use of enantioselective synthesis or chiral resolution techniques.
Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis
A primary strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. wikipedia.org
Evans oxazolidinones are a prominent class of chiral auxiliaries widely used for the asymmetric synthesis of complex molecules, including those with stereocenters set by alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netresearchgate.net In a potential synthesis of an enantiomer of this compound, the corresponding achiral acid chloride could be reacted with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. This enolate's reaction with an alkylating agent is directed by the bulky substituent on the auxiliary, leading to the formation of one diastereomer in excess. youtube.com Subsequent cleavage of the auxiliary releases the enantiomerically enriched carboxylic acid. wikipedia.orgyoutube.com The reliability and high diastereoselectivity of this method have made it a cornerstone of asymmetric synthesis. researchgate.netresearchgate.net
Another approach involves ligand-controlled asymmetric catalysis. For instance, nickel-catalyzed asymmetric arylation of racemic 1-chloro-1-alkanol esters with aryl halides has been developed, using chiral bisimidazoline ligands to achieve high enantioselectivity. nih.gov This demonstrates the power of chiral ligands in controlling the stereochemical outcome of a reaction.
| Chiral Auxiliary/Ligand Type | Key Features | Typical Application |
| Evans Oxazolidinone | Derived from amino acids; provides high stereocontrol via steric hindrance. wikipedia.orgnih.gov | Asymmetric alkylation to create α-chiral carboxylic acids. researchgate.net |
| Camphorsultam | Derived from camphor; used in various stereoselective cyclizations. researchgate.net | Diastereoselective alkylations and Diels-Alder reactions. researchgate.net |
| Pseudoephedrine | Used as a chiral auxiliary for asymmetric alkylation of enolates. wikipedia.org | Synthesis of chiral ketones and carboxylic acids. |
| Chiral Bisimidazoline (BiIm) Ligands | Used in transition-metal catalysis (e.g., Nickel). nih.gov | Asymmetric cross-electrophile coupling reactions. nih.gov |
| Chiral Phosphoric Acids | Act as chiral Brønsted acid catalysts. rsc.orgnih.gov | Catalytic asymmetric construction of axially chiral biaryls. rsc.orgnih.gov |
Microbial Resolution Techniques for Related Chiral Carboxylic Acids
Kinetic resolution, particularly using enzymes, is a powerful method for separating racemic mixtures. wikipedia.org This technique exploits the ability of enzymes to selectively catalyze the reaction of one enantiomer over the other. For chiral carboxylic acids, this often involves the enzymatic hydrolysis of a racemic ester. mdpi.com
Lipases are commonly employed for this purpose. For example, lipases from Candida and Burkholderia species have shown high efficiency in resolving α-aryl carboxylic acid esters. mdpi.comepo.org In a typical procedure, a racemic ester of this compound would be exposed to a lipase (B570770) in a buffered aqueous solution. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. epo.org The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction. epo.org The selectivity of this process can be very high, often yielding products with excellent enantiomeric purity. nih.govmdpi.com
| Enzyme | Source | Substrate Type | Selectivity (E-value) |
| Lipoprotein Lipase | Burkholderia sp. | α-Sulfinyl esters | >1000 nih.gov |
| Amano Lipase PS | Burkholderia cepacia (formerly Pseudomonas cepacia) | 3-Arylbutanoic acid esters | E > 50 mdpi.com |
| Lipase B | Candida antarctica | trans-β-Aryl-δ-hydroxy-γ-lactones | High (yields products with 92-98% ee) mdpi.com |
| Lipase | Candida cylindracea | 2-Benzyloxy-2-methyl-4-pentenoic acid ester | Effective for resolution epo.org |
| Lipase | Candida lipolytica | α-tertiary carboxylic acid esters | High hydrolytic activity and enantioselectivity epo.org |
Maintenance of Stereochemical Integrity in Multi-step Pathways
Throughout a multi-step synthesis of a chiral molecule, it is imperative to maintain the stereochemical integrity of the established chiral centers. The α-proton of this compound is susceptible to abstraction, especially under basic conditions or at elevated temperatures, which can lead to enolization and subsequent racemization. This would result in the loss of enantiomeric purity.
To prevent this, reaction conditions for each step following the creation of the stereocenter must be carefully chosen. For example, when cleaving a chiral auxiliary, methods that avoid harsh basic or acidic conditions are preferred. youtube.com Similarly, any subsequent transformations on the carboxylic acid group must be performed under conditions known to preserve the stereochemistry at the adjacent α-carbon. libretexts.org The determination of the absolute stereochemistry of the final product, for which methods like exciton-coupled circular dichroism (ECCD) can be used for derivatized acids, serves as the ultimate verification that stereochemical integrity has been maintained throughout the synthetic sequence. mtu.edunih.gov
Advanced Synthetic Transformations Leading to Derivatized Forms of this compound
As a carboxylic acid, this compound is a versatile starting material for the synthesis of a variety of derivatives. These transformations typically involve reactions at the carboxyl group. wikipedia.org
The formation of esters and amides are common derivatizations. Esterification can be achieved through reaction with an alcohol under acidic catalysis (Fischer esterification) or by first converting the carboxylic acid to a more reactive species. For example, reaction with thionyl chloride or oxalyl chloride yields the corresponding acid chloride, 2-(3-chlorophenyl)-2-methylbutanoyl chloride. This highly reactive intermediate can then readily react with alcohols to form esters or with amines to form amides. wikipedia.org The formation of diastereomeric amides or esters by reacting the chiral carboxylic acid with a chiral amine or alcohol is a key step in classical resolution. libretexts.orgacs.org More modern methods for ester synthesis, such as using triarylphosphites and N-iodosuccinimide, offer direct conversion under neutral conditions. rsc.org
| Derivative Type | Reagents | Reaction Name / Type |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride formation |
| Ester | An alcohol (R'-OH) and an acid catalyst | Fischer Esterification |
| Ester | Acid chloride and an alcohol (R'-OH) | Acylation |
| Amide | Acid chloride and an amine (R'R''NH) | Acylation |
| Amide | Carboxylic acid, an amine, and a coupling agent (e.g., DCC, EDC) | Amide coupling |
| Aryl Ester | Triarylphosphite and N-Iodosuccinimide (NIS) | Direct esterification rsc.org |
Chemical Transformations and Reactivity Profiles of 2 3 Chlorophenyl 2 Methylbutanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is the primary site of reactivity in 2-(3-chlorophenyl)-2-methylbutanoic acid. Like other carboxylic acids, it undergoes a variety of transformations to form functional derivatives. These reactions typically proceed via initial activation of the carbonyl group.
The transformation of this compound into its derivatives, such as esters, amides, acid anhydrides, and acid chlorides, is fundamental to its utility as a synthetic intermediate. These reactions follow well-established chemical principles. The conversion to the acid chloride is often a key first step as the acid chloride is more reactive than the parent carboxylic acid and can be readily converted to other derivatives.
The general order of reactivity for these derivatives is: Acid Chloride > Anhydride > Ester > Amide.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. Given the steric hindrance from the α-quaternary carbon, reaction rates may be slower compared to unhindered carboxylic acids.
Alternative methods that avoid the use of strong acids and are suitable for more sensitive substrates include Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or reaction with alkylating agents like iodomethane (B122720) in the presence of a base.
Table 1: Representative Esterification Conditions
| Method | Alcohol | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Fischer Esterification | Methanol, Ethanol | Concentrated H₂SO₄ or HCl (catalytic) | Reversible; requires excess alcohol or removal of water. |
| Steglich Esterification | tert-Butanol | DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |
| Alkylation | - | Iodomethane, K₂CO₃ | Forms methyl ester; risk of alkylating other nucleophilic sites. |
Direct reaction of this compound with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, or by using peptide coupling reagents.
Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective for forming the amide bond under mild conditions. The reaction involves the formation of an activated intermediate that is then susceptible to nucleophilic attack by the amine.
Table 2: Common Amidation Methods
| Method | Amine | Reagents/Catalyst | Description |
|---|---|---|---|
| Coupling Reagents | Primary or Secondary Amines | HBTU, HATU, or DCC/HOBt | Forms a highly reactive activated ester intermediate in situ. |
Reactivity at the α-Quaternary Carbon Center
The α-carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms (the carboxyl carbon, the phenyl carbon, and two methyl carbons). This structural feature renders it sterically hindered and generally unreactive under standard conditions.
Unlike α-carbons that bear a hydrogen atom, this quaternary center cannot be deprotonated to form an enolate. Consequently, it does not undergo typical α-carbon reactions such as halogenation, alkylation, or aldol-type condensations. The absence of an α-hydrogen precludes the formation of the key reactive intermediate required for these transformations. Any reaction at this center would necessitate harsh conditions leading to carbon-carbon bond cleavage, which is not a synthetically useful pathway for this compound.
Reactions Involving the Chlorophenyl Substituent
The chlorine atom on the phenyl ring is characteristic of an aryl halide. Such halides are notably unreactive towards nucleophilic aromatic substitution (SNAr) compared to alkyl halides. The carbon-chlorine bond has partial double bond character due to resonance with the aromatic ring, making it stronger and harder to break.
For a nucleophilic aromatic substitution to occur via the common addition-elimination (SNAr) mechanism, the aromatic ring typically requires activation by strongly electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. In this compound, the alkyl-carboxyl substituent is located meta to the chlorine atom. In its protonated state, the carboxylic acid is weakly deactivating, and the alkyl portion is weakly activating. Neither group provides the strong activation necessary to facilitate nucleophilic attack on the ring.
Therefore, displacing the chlorine atom with common nucleophiles like amines, hydroxides, or alkoxides would require very harsh reaction conditions (high temperatures and pressures) or the use of specialized organometallic catalysis (e.g., Buchwald-Hartwig amination), which proceeds through a different catalytic cycle rather than a direct SNAr mechanism. Without such activation, the chlorophenyl group is expected to be inert to nucleophilic substitution.
Potential for Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Position
The structure of this compound, featuring an aryl chloride moiety, presents a viable but challenging substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. The reactivity of the C-Cl bond is generally lower than that of corresponding aryl bromides or iodides, often necessitating specialized catalytic systems to achieve efficient transformation. wikipedia.orglibretexts.orgharvard.edu
Suzuki-Miyaura Coupling: This reaction pairs an organoboron species with an organohalide to form a C-C bond. wikipedia.orglibretexts.org For an aryl chloride like the one in the title compound, successful Suzuki coupling typically requires palladium catalysts with electron-rich and bulky ligands, such as phosphines (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs). organic-chemistry.orgbeilstein-journals.org The reaction is performed in the presence of a base, which activates the boronic acid partner. libretexts.orgorganic-chemistry.org
Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comsynarchive.com Similar to the Suzuki coupling, the reaction of aryl chlorides can be sluggish and requires specific conditions, such as high temperatures and catalysts designed for these less reactive substrates, including palladium complexes with NHC ligands. beilstein-journals.org
Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide employs a palladium catalyst and often a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While traditionally used with aryl iodides and bromides, methods have been developed for aryl chlorides, which typically involve robust ligands that promote the difficult oxidative addition step. libretexts.orgresearchgate.net
A significant consideration is the potential for the carboxylic acid group to undergo decarboxylative cross-coupling, an alternative reaction pathway catalyzed by palladium. acs.orgnih.gov However, by carefully selecting reaction conditions, coupling can be directed specifically to the C-Cl bond.
Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Considerations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(0) with bulky, electron-rich phosphine (B1218219) or NHC ligands (e.g., Pd(OAc)₂/SPhos) wikipedia.org | Requires a base (e.g., K₂CO₃, Cs₂CO₃) for activation of the boron reagent. libretexts.orgorganic-chemistry.org Aryl chloride reactivity is lower than bromide or iodide. libretexts.org |
| Heck-Mizoroki Reaction | Alkene | Pd(0) or Pd(II) with phosphine or NHC ligands (e.g., Pd(OAc)₂, P(o-tol)₃) youtube.comsynarchive.com | Requires a base (e.g., Et₃N, NaOAc). youtube.com Regio- and stereoselectivity can be an issue. High temperatures may be needed for aryl chlorides. beilstein-journals.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) with ligands (e.g., PPh₃) and a Cu(I) co-catalyst (e.g., CuI) wikipedia.orglibretexts.org | Requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgmdpi.com Copper-free protocols exist. organic-chemistry.org |
Stability and Decomposition Pathways Relevant to Reaction Design and Process Optimization
Understanding the stability of this compound is critical for designing robust synthetic routes and optimizing process conditions. Its degradation can be influenced by temperature, pH, and the presence of oxidative or photolytic environments.
Thermal Stability and Decomposition Processes
The thermal decomposition of carboxylic acids can proceed through various mechanisms, with decarboxylation being a common pathway upon heating. masterorganicchemistry.comorganicchemistrytutor.com For this compound, the most probable thermal degradation route is the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. This type of reaction for similar structures, such as 2-methylbutanoic acid, is known to produce the corresponding alkane. vedantu.comaskiitians.com
Heating the compound is expected to yield 1-chloro-3-(butan-2-yl)benzene. The reaction likely proceeds through a cyclic transition state, characteristic of certain decarboxylation reactions, or via homolytic cleavage at elevated temperatures. masterorganicchemistry.com While many carboxylic acids require high temperatures for decarboxylation, the stability can be influenced by factors such as the presence of catalysts or impurities. rsc.orgresearchgate.net
Influence of pH on Compound Stability and Reaction Kinetics
The pH of the reaction medium has a profound effect on the structure and reactivity of this compound, primarily due to the presence of the carboxylic acid group.
Acidic Conditions (Low pH): The carboxylic acid group remains protonated (-COOH). In this form, the molecule is less polar and more soluble in organic solvents.
Basic/Alkaline Conditions (High pH): The carboxylic acid is deprotonated to form the corresponding carboxylate salt (-COO⁻). This ionic form increases water solubility.
This pH-dependent behavior is crucial for reaction kinetics. For instance, in cross-coupling reactions, the choice of base dictates the pH and can significantly influence the reaction rate and yield. libretexts.org The protonation state of the carboxylic acid can also affect its electronic influence on the aromatic ring, potentially altering reactivity in processes like electrophilic substitution. The rate of certain reactions can be highly dependent on the concentration of hydrogen or hydroxide (B78521) ions, which act as catalysts or inhibitors. polimi.itresearchgate.netnih.gov Extreme pH values, both acidic and basic, can lead to irreversible degradation or side reactions, although the C-Cl bond and the quaternary carbon center lend considerable stability to the core structure. libretexts.org
Sensitivity to Oxidative Conditions and Photolytic Degradation
The molecule possesses several sites susceptible to oxidative and photolytic degradation.
Oxidative Conditions: Strong oxidizing agents can potentially attack the aromatic ring, leading to ring-opening or the formation of phenolic compounds, although the chloro-substituent is deactivating. The aliphatic C-H bonds of the butyl group are also susceptible to radical abstraction under harsh oxidative conditions.
Photolytic Degradation: Exposure to ultraviolet (UV) light can induce homolytic cleavage of chemical bonds. lumenlearning.com The C-Cl bond on the aromatic ring is a potential site for photolytic cleavage, which would generate an aryl radical. Such radicals are highly reactive and could lead to a variety of secondary products through dimerization or reaction with the solvent. The carboxylic acid group itself can also undergo photodecarboxylation under certain conditions.
Interactions with Reactive Intermediates
The synthetic utility and stability of this compound are also defined by its interactions with common reactive intermediates.
Radicals: The aliphatic chain provides sites for hydrogen abstraction by radical species, which would form a carbon-centered radical. lumenlearning.comlibretexts.org This intermediate could then participate in further reactions such as oxidation or coupling. The aromatic ring can also be attacked by radicals, for example in Minisci-type reactions, where an alkyl radical adds to the electron-deficient ring. nih.gov
Electrophiles: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group. Electrophilic attack, if forced, would be directed primarily to the positions ortho and para to the chlorine atom, and meta to the alkyl-carboxy substituent.
Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbon atom of the carboxylic acid group, leading to the formation of derivatives like esters or amides. The C-Cl bond on the aromatic ring is generally resistant to nucleophilic aromatic substitution and would require harsh conditions (high temperature and pressure) or activation by additional strong electron-withdrawing groups to react.
Table 2: Summary of Stability and Decomposition Pathways
| Condition | Likely Pathway | Primary Products/Effects | Notes |
|---|---|---|---|
| Thermal | Decarboxylation masterorganicchemistry.comvedantu.com | 1-chloro-3-(butan-2-yl)benzene, CO₂ | Common for carboxylic acids upon heating. |
| pH | Protonation/Deprotonation | -COOH (low pH), -COO⁻ (high pH) | Affects solubility and reaction kinetics. polimi.itlibretexts.org |
| Oxidative | Radical abstraction/Ring oxidation | Degradation products | Aliphatic C-H bonds and the aromatic ring are potential sites of attack. |
| Photolytic | Homolytic bond cleavage | Aryl and other radical intermediates | The C-Cl bond is a potential site for photolysis. lumenlearning.com |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR Spectroscopy (¹H NMR) for Alpha-Proton Environment Analysis
Proton NMR (¹H NMR) is instrumental in defining the environment of hydrogen atoms within a molecule. For 2-(3-Chlorophenyl)-2-methylbutanoic acid, the absence of a proton at the alpha-position (the carbon adjacent to the carboxyl group) is a key structural feature. This lack of an alpha-proton means that the typical signals associated with this position will be absent in the ¹H NMR spectrum.
The expected ¹H NMR spectrum would, however, reveal distinct signals for the other protons in the molecule. The protons of the ethyl group would present as a quartet and a triplet. The methyl group attached to the chiral center would appear as a singlet. The aromatic protons on the 3-chlorophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its exact position can be influenced by solvent and concentration. chemicalbook.comdocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
| Aromatic (-C₆H₄Cl) | 7.0 - 7.5 | Multiplet |
| Methylene (-CH₂) | ~1.8 - 2.2 | Quartet |
| Methyl (-CH₃, on ethyl) | ~0.9 - 1.2 | Triplet |
| Methyl (-CH₃, at C2) | ~1.6 | Singlet |
Carbon-13 NMR Spectroscopy (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum, usually between 170 and 185 ppm. researchgate.net The quaternary carbon atom at the chiral center (C2) would also have a characteristic chemical shift. The carbon atoms of the 3-chlorophenyl ring will appear in the aromatic region (approximately 120-145 ppm), with the carbon atom bonded to the chlorine atom showing a distinct shift due to the halogen's electronegativity. The carbons of the methyl and ethyl groups will resonate at the most upfield positions in the spectrum. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 175 - 185 |
| Quaternary (C2) | 45 - 55 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (CH) | 125 - 130 |
| Methylene (-CH₂) | 25 - 35 |
| Methyl (-CH₃, at C2) | 20 - 30 |
| Methyl (-CH₃, on ethyl) | 10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. nih.gov The presence of the aromatic ring will be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations around 3000-3100 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring (C=C) | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Medium |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, carboxylic acids can sometimes exhibit weak or absent molecular ion peaks due to facile fragmentation. chemicalbook.comnih.gov
Key fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 mass units) and cleavage of the C-C bonds adjacent to the chiral center. The presence of the chlorine atom would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragments would include the tropylium (B1234903) ion or related aromatic cations.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Note: m/z values are based on the ³⁵Cl isotope.)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₁H₁₃³⁵ClO₂]⁺ | 212 |
| [M - COOH]⁺ | [C₁₀H₁₃³⁵Cl]⁺ | 167 |
| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125 |
| [C₄H₉]⁺ | Butyl cation | 57 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of a compound and for separating its enantiomers to determine enantiomeric excess.
Chiral Gas Chromatography (GC) Analysis
Chiral Gas Chromatography (GC) is the premier technique for separating the enantiomers of volatile compounds. Due to the non-volatile nature of carboxylic acids, derivatization is often required to convert them into more volatile esters (e.g., methyl or ethyl esters) prior to analysis. nih.gov
The separation of the enantiomeric esters of this compound can be achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, have proven effective for the enantioseparation of 2-arylcarboxylic acid esters. researchgate.netnih.gov The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving baseline separation of the two enantiomers, allowing for accurate determination of the enantiomeric excess. researchgate.net The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity
The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds. For this compound, which possesses a stereogenic center at the C2 position, chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying its enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers, leading to different retention times and allowing for their separation.
The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including carboxylic acids. These phases, like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers.
In a typical analytical approach for a compound like this compound, a normal-phase chiral HPLC method is often employed. This involves a non-polar mobile phase, commonly a mixture of a hydrocarbon solvent such as n-hexane and an alcohol modifier like 2-propanol or ethanol. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is a common strategy to suppress the ionization of the carboxylic acid group and improve peak shape and resolution.
The development of a robust chiral HPLC method requires the systematic optimization of several parameters, including the composition of the mobile phase, flow rate, and column temperature. The goal is to achieve baseline separation of the enantiomers with a resolution (Rs) value ideally greater than 1.5, which indicates that the two peaks are well separated.
Detailed Research Findings:
A suitable mobile phase for such a separation would consist of a mixture of n-hexane and an alcohol, with a trace amount of an acidic modifier. The ratio of hexane (B92381) to alcohol significantly influences the retention times and the degree of separation. A higher proportion of the alcohol modifier generally leads to shorter retention times. The flow rate is typically set around 1.0 mL/min for a standard analytical column (e.g., 250 mm x 4.6 mm). Detection is commonly performed using a UV detector at a wavelength where the phenyl chromophore exhibits strong absorbance, for instance, around 220-230 nm.
The following data tables represent hypothetical results from a successful chiral HPLC analysis of a racemic mixture of this compound, illustrating the typical data obtained in such an experiment.
Table 1: Hypothetical Chromatographic Conditions for Chiral HPLC Analysis
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica |
| Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Table 2: Hypothetical Enantioseparation Data
| Enantiomer | Retention Time (min) | Peak Area | % Area | Resolution (Rs) |
| Enantiomer 1 | 8.54 | 50123 | 50.1 | - |
| Enantiomer 2 | 10.28 | 49877 | 49.9 | 2.15 |
In this representative analysis, the two enantiomers are baseline resolved with a resolution factor of 2.15, indicating an excellent separation. The nearly equal peak areas suggest that the analyzed sample is a racemic mixture. The retention times and resolution are highly dependent on the specific interactions between the enantiomers and the chiral stationary phase, as well as the precise mobile phase composition. The elution order of the enantiomers would need to be determined by injecting a standard of a known single enantiomer.
This type of validated chiral HPLC method is indispensable for quality control, allowing for the determination of the enantiomeric excess (e.e.) of a sample, which is a critical parameter in the synthesis and application of chiral molecules.
Computational and Theoretical Investigations of 2 3 Chlorophenyl 2 Methylbutanoic Acid
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, energies, and other properties.
The three-dimensional arrangement of atoms in 2-(3-chlorophenyl)-2-methylbutanoic acid is crucial to its physical and chemical properties. Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to determine the most stable (lowest energy) conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
For this compound, a key aspect of conformational analysis is the orientation of the 3-chlorophenyl ring relative to the carboxylic acid group and the methyl and ethyl substituents at the chiral center. Rotation around the C-C bond connecting the phenyl ring and the quaternary carbon would lead to different conformers. The steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the chiral carbon, as well as the electronic interactions involving the chlorine atom, would be determining factors in the relative stability of these conformers.
Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical based on related structures)
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C-Cl Bond Length | 1.74 - 1.76 Å | Typical for a chlorine atom on a benzene (B151609) ring. |
| C=O Bond Length | 1.20 - 1.22 Å | Characteristic of a carboxylic acid carbonyl group. |
| C-O Bond Length | 1.34 - 1.36 Å | Single bond in the carboxylic acid group. |
| Dihedral Angle (Cl-C-C-C(O)) | Variable | Dependent on the lowest energy conformer, influenced by steric and electronic effects. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. yale.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). biointerfaceresearch.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap generally implies higher reactivity. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chlorophenyl ring, which is a common feature in aromatic carboxylic acids. biointerfaceresearch.comresearchgate.net The LUMO, on the other hand, would likely be distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analogue.
Computational studies on butanoic acid derivatives have shown that HOMO-LUMO gaps can be effectively calculated using DFT methods. biointerfaceresearch.com These calculations provide valuable insights into the intramolecular charge transfer possibilities within the molecule.
Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Hypothetical based on related structures)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 to -1.0 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.
The analysis would also quantify the natural atomic charges on each atom, providing insight into the electron distribution. The carbon atom of the carbonyl group is expected to have a significant positive charge, making it an electrophilic site, while the oxygen atoms will carry negative charges.
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. wolfram.comyoutube.com It is plotted on the electron density surface and color-coded to indicate regions of negative, positive, and neutral electrostatic potential. libretexts.org Red colors typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. wuxiapptec.com
For this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a likely site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the acidic hydrogen of the hydroxyl group would be depicted as a region of high positive potential (blue), confirming its susceptibility to deprotonation by a base. wuxiapptec.com The 3-chlorophenyl ring would exhibit a more complex potential distribution due to the presence of the electronegative chlorine atom and the delocalized π-system. Such maps are invaluable for predicting how the molecule will interact with other reagents and biological targets.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, and intermediate structures, it is possible to map out the reaction coordinate and identify the transition states.
A common route for the synthesis of carboxylic acids like this compound involves the carboxylation of a Grignard reagent. libretexts.org This reaction proceeds by the nucleophilic addition of the organomagnesium compound to carbon dioxide. libretexts.org Quantum chemical modeling can be used to characterize the transition state of this reaction. Computational studies on Grignard reactions have explored the structure of the transition state, often involving a four-centered or six-centered arrangement depending on the solvent and reactants. acs.orgresearchgate.net
Another synthetic approach could be the alkylation of a 3-chlorophenylacetic acid derivative. nih.gov The deprotonation of the α-carbon followed by reaction with an alkyl halide would also proceed through a specific transition state. DFT calculations can model the geometry and energy of this transition state, providing insights into the reaction's feasibility and stereochemical outcome. Understanding the transition state structure is key to rationalizing the observed reaction products and for designing more efficient synthetic routes.
Elucidation of Reaction Energy Profiles and Selectivity Rationalization
A thorough search of scientific literature did not yield specific studies detailing the elucidation of reaction energy profiles or the rationalization of selectivity for reactions involving this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states and intermediates. By determining the energy barriers associated with different reaction pathways, a rationalization for the observed selectivity (e.g., regioselectivity or stereoselectivity) can be achieved.
For a compound like this compound, such studies would be invaluable for understanding its reactivity in various chemical transformations, for instance, in its synthesis or derivatization. However, at present, no such specific computational data has been published.
Influence of Substituent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of this compound are significantly influenced by its constituent parts: the chlorophenyl group, the carboxylic acid moiety, and the α-quaternary carbon center. While direct computational analysis is absent, the expected effects can be inferred from established principles of physical organic chemistry.
Impact of the Chlorophenyl Group on Aromatic Ring and Carboxylic Acid Electronic Distribution
The presence of a chlorine atom at the meta-position of the phenyl ring has a predictable influence on the electronic distribution of the molecule. This can be qualitatively and quantitatively assessed using the Hammett equation, which provides a framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.orglibretexts.org
The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I effect), while it exhibits a weaker electron-donating resonance effect (+R effect). Due to its position in the meta position, the resonance effect is minimized, and the inductive effect dominates. This leads to a net withdrawal of electron density from the aromatic ring.
The Hammett substituent constant (σ) for a meta-chloro group is positive (σ_meta ≈ +0.37), indicating its electron-withdrawing nature. libretexts.org This withdrawal of electron density from the phenyl ring will, in turn, affect the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, the chloro substituent stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid compared to the unsubstituted 2-phenyl-2-methylbutanoic acid.
While this provides a qualitative understanding, precise values for the changes in electron density and the pKa of this compound would require specific computational calculations, which are not currently available in the literature.
Table 1: Hammett Substituent Constants (σ) for Selected Substituents (Note: This table provides general data for context and is not specific to this compound)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly resonance donating |
| -NO₂ | +0.71 | +0.78 | Strongly withdrawing |
| -CH₃ | -0.07 | -0.17 | Weakly donating |
| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing, strongly resonance donating |
Source: Data derived from principles described in multiple sources. pharmacy180.comwikipedia.orglibretexts.org
Steric and Electronic Effects of the α-Quaternary Carbon Center on Molecular Conformation and Reactivity
The α-quaternary carbon in this compound, being bonded to a phenyl group, a methyl group, an ethyl group (as part of the butanoic acid chain), and a carboxyl group, introduces significant steric hindrance around this stereocenter. This steric congestion has profound implications for the molecule's conformation and reactivity.
The bulky groups attached to the α-carbon will restrict bond rotation, leading to a limited number of stable conformations. The preferred conformation will be a result of a delicate balance between minimizing steric clashes and optimizing electronic interactions. Computational methods such as conformational analysis could predict the dihedral angles and the relative energies of different conformers. Studies on similar sterically hindered molecules often reveal a significant energy barrier to rotation around the Cα-aryl bond.
From a reactivity perspective, the steric hindrance at the α-carbon will impede the approach of reagents to the carboxylic acid group and the α-carbon itself. For reactions involving the carboxyl group, such as esterification or amidation, the bulky substituents may slow down the reaction rate compared to a less substituted carboxylic acid. For reactions at the α-carbon, the steric bulk would make S_N2-type reactions at this center highly unfavorable.
Advanced Research Perspectives and Broader Applications
Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks, or synthons, are enantiomerically enriched compounds used as starting materials for the synthesis of complex target molecules, particularly pharmaceuticals and natural products. google.com The value of a chiral building block lies in its ability to introduce one or more stereocenters into a synthetic sequence, avoiding the need for challenging asymmetric steps or costly resolutions at later stages. wikipedia.org 2-(3-Chlorophenyl)-2-methylbutanoic acid, in its enantiomerically pure forms, represents a potentially valuable chiral building block for several key reasons.
Quaternary Stereocenter: The α-carbon of the molecule is a fully substituted, or quaternary, stereocenter. The construction of such centers is a significant challenge in organic synthesis, and incorporating them via a pre-made building block is an efficient strategy.
Functional Handle: The carboxylic acid group is a highly versatile functional handle. It can be readily converted into a wide array of other functional groups, including esters, amides, alcohols (via reduction), and ketones, allowing for diverse coupling and derivatization strategies.
Aryl Halide Moiety: The presence of a chlorine atom on the phenyl ring provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex biaryl or aryl-heteroaryl structures common in pharmacologically active compounds.
While specific total syntheses employing this compound are not prominently documented in current literature, its structural motifs are analogous to those found in precursors for biologically active molecules. For instance, related 2-arylpropionic acids are the cornerstone of the NSAID (non-steroidal anti-inflammatory drug) class. The unique substitution pattern of this compound makes it a candidate for generating novel molecular scaffolds in drug discovery programs.
Contributions to Methodological Development in α-Substituted Carboxylic Acid Chemistry
The separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical technology in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov Research on α-chlorophenyl-substituted acids has directly contributed to the advancement of chiral separation methodologies.
A key study investigated the enantioseparation of isomeric 2-(chlorophenyl)propanoic acids using countercurrent chromatography with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. researchgate.net This work provided a significant methodological insight: the position of the chlorine atom on the phenyl ring dramatically influences the success of the chiral separation. The researchers discovered that racemic 2-(3-chlorophenyl)propanoic acid could be successfully resolved into its enantiomers, whereas the corresponding 2-chloro (ortho) and 4-chloro (para) isomers could not be separated under the same optimized conditions. researchgate.net
This finding underscores the critical role of substituent positioning in the design of effective chiral separation protocols. The success with the 3-chloro isomer highlights a specific and favorable interaction with the chiral selector, which is less pronounced in the other isomers. This principle is directly applicable to the more substituted this compound, suggesting that cyclodextrin-based chiral selectors are a promising avenue for its resolution and contributing to a more rational design of separation methods for other α-substituted aryl carboxylic acids.
| Compound | Chiral Separation Outcome with HP-β-CD | Reference |
|---|---|---|
| 2-(2-Chlorophenyl)propanoic acid | No resolution achieved | researchgate.net |
| 2-(3-Chlorophenyl)propanoic acid | Successful enantioseparation | researchgate.net |
| 2-(4-Chlorophenyl)propanoic acid | No resolution achieved | researchgate.net |
Theoretical Insights into Organohalogen Chemistry and Stereoselective Transformations
The development of effective stereoselective transformations relies on a fundamental understanding of the non-covalent interactions that govern molecular recognition. The aforementioned study on the separation of chlorophenylpropanoic acid isomers provides crucial theoretical insights into the role of the organohalogen atom in these processes. researchgate.net
To understand why the 3-chloro isomer was uniquely separable, the researchers performed molecular docking simulations. These computational studies modeled the interaction between the enantiomers of each isomeric acid and the chiral selector, hydroxypropyl-β-cyclodextrin. The results revealed that the formation of a stable inclusion complex between the analyte and the chiral selector is a prerequisite for separation. researchgate.net
The key findings from these theoretical investigations were:
Inclusion Complex Stoichiometry: UV spectra measurements confirmed the formation of 1:1 stoichiometric inclusion compounds between 2-(3-chlorophenyl)propanoic acid and HP-β-CD. researchgate.net
Positional Influence on Binding: Molecular docking showed that the meta-position of the chlorine substituent allowed for the most stable and energetically favorable inclusion within the hydrophobic cavity of the cyclodextrin (B1172386). In contrast, the ortho-chlorine created steric hindrance, and the para-position resulted in a less optimal fit.
Enantiorecognition: Crucially, the difference in binding energy and stability between the two enantiomers of the 3-chloro isomer within the chiral host was significant enough to allow for chromatographic separation. This difference was negligible for the ortho and para isomers. researchgate.net
These results offer a valuable theoretical framework for understanding stereoselective transformations involving organohalogen compounds. They demonstrate that the position of a halogen atom is not a trivial structural detail but a critical factor that dictates intermolecular interactions and can be exploited to achieve high levels of enantiorecognition. This knowledge aids in the predictive design of chiral selectors and catalysts for reactions involving halogenated substrates like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(3-Chlorophenyl)-2-methylbutanoic acid, and how do reaction conditions affect yield?
- Methodological Answer :
- Oxidation of Aldehydes : Starting from 2-(3-chlorophenyl)-2-oxoacetaldehyde, oxidation with agents like K₂Cr₂O₇ in acidic conditions can yield the carboxylic acid derivative .
- Substitution Reactions : Nucleophilic substitution of the chlorine atom in chlorophenyl precursors (e.g., using Grignard reagents or organometallic catalysts) followed by carboxylation .
- Purity Optimization : Purification via reverse-phase HPLC (as in ) achieves >95% purity. Monitor reaction progress using TLC or in-line IR spectroscopy.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chlorophenyl groups). Compare chemical shifts with analogous compounds in and .
- ESI-LC/MS/MS : High-resolution mass spectrometry for molecular weight validation and fragmentation pattern analysis, as demonstrated in photodegradation studies of related fibrate drugs .
- HPLC-PDA : Assess purity and detect impurities using gradient elution (e.g., methanol-water) .
Q. How does the chlorophenyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Acidity : The electron-withdrawing chlorine increases acidity (lower pKa) compared to non-halogenated analogs. Titration or computational modeling (DFT) can quantify this effect.
- Lipophilicity : Measure logP via shake-flask or chromatographic methods. The chlorophenyl group enhances lipid solubility, impacting bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (pH, temperature, solvent) to minimize variability.
- Degradation Analysis : Use ESI-LC/MS/MS to identify photoproducts or hydrolytic byproducts that may interfere with bioactivity assays, as shown in clinofibrate studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with other halogens) and compare activities using regression models .
Q. What are the photodegradation pathways of this compound under UV light, and how do they compare to structurally related drugs?
- Methodological Answer :
- Pathway Elucidation : Irradiate aqueous solutions under UV-C light (254 nm) and analyze products via HPLC-MS. Key pathways may include:
- Decarboxylation : Loss of CO₂ to form 3-chlorophenyl-2-methylbutane derivatives.
- Elimination Reactions : Formation of unsaturated analogs, as observed in fibrate photodegradation .
- Comparative Studies : Benchmark degradation kinetics against clinofibrate () to assess relative photostability.
Q. What strategies improve the stability of this compound in aqueous formulations?
- Methodological Answer :
- pH Optimization : Stabilize the carboxylate form by maintaining pH > pKa (e.g., pH 7.4 buffers).
- Light Protection : Use amber glassware or UV-blocking excipients to prevent photodegradation .
- Lyophilization : Convert to a stable solid form via freeze-drying, with trehalose or mannitol as cryoprotectants.
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
- Reaction Replication : Repeat procedures with strict control of moisture (use Schlenk lines) and catalyst purity .
- Byproduct Identification : Use GC-MS or NMR to detect side products (e.g., esterification or dimerization).
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent, and stoichiometry .
Comparative Studies
Q. How does the methyl group position in 2-methylbutanoic acid derivatives affect metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
